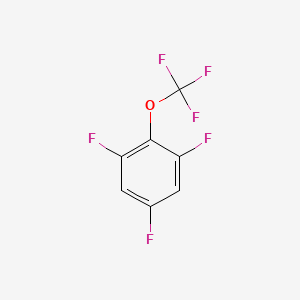
2-(Difluoromethoxy)-1,3-difluorobenzene
Vue d'ensemble
Description
2-(Difluoromethoxy)-1,3-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups. Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and significant modifications in biological behavior compared to their hydrogen-containing analogues . These properties make them valuable in various applications, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 2-(Difluoromethoxy)-1,3-difluorobenzene typically involves the introduction of difluoromethoxy groups into aromatic compounds. One common method is the reaction of difluoromethyl ethers with aromatic compounds under specific conditions. For instance, the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H . Additionally, various protocols have been developed to achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Analyse Des Réactions Chimiques
2-(Difluoromethoxy)-1,3-difluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a hydrogen atom with a difluoromethoxy group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various products.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-1,3-difluorobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-1,3-difluorobenzene involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can form hydrogen bonds, which play a crucial role in the compound’s biological activity . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(difluoromethoxy)benzene: This compound exhibits similar reactivity and is used in cross-coupling reactions.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles.
Difluoromethylated Pyrazoles: These compounds exhibit antifungal activity due to the hydrogen bonding of the difluoromethylene group.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEGXTQCXQHKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3101865.png)










![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B3101934.png)
